(2-Ethylcrotonoyl)urea

Description

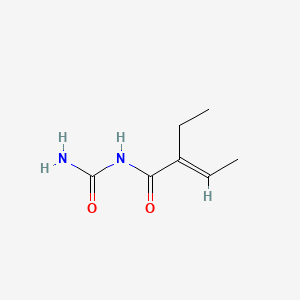

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-carbamoyl-2-ethylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-5(4-2)6(10)9-7(8)11/h3H,4H2,1-2H3,(H3,8,9,10,11)/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUPYFTWJOZAOB-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031174 | |

| Record name | (2-Ethylcrotonoyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2884-67-5, 5982-97-8, 95-04-5 | |

| Record name | Ectylurea, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-ethylcrotonoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethylcrotonoyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethylcrotonoyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminocarbonyl)-2-ethyl-2-butenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECTYLUREA, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49876E91SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Investigations of 2 Ethylcrotonoyl Urea Analogs

Design Principles for Modulating Biological Activity through Structural Modifications

Key design principles applicable to the (2-Ethylcrotonoyl)urea scaffold include:

Lipophilicity Modification : The lipophilicity, or fat-solubility, of a drug molecule is a critical determinant of its ability to cross biological membranes, including the blood-brain barrier, which is essential for anticonvulsant activity. For acylurea analogs, modifying the length and branching of the alkyl chains on the acyl moiety directly impacts lipophilicity. For instance, increasing the alkyl chain length can enhance membrane permeability, but may also lead to steric hindrance at the binding site. In studies of quinazoline (B50416) derivatives, a highly lipophilic butyl group was shown to enhance anticonvulsant activity. mdpi.com

Steric and Electronic Effects : The size, shape, and electronic properties of substituents play a vital role in molecular recognition. Introducing bulky groups, such as adamantyl or cyclooctyl moieties, can enhance binding affinity by promoting favorable van der Waals interactions within a target's binding pocket. mdpi.comnih.gov Conversely, excessively large groups can prevent the molecule from fitting into the active site. The electronic nature of substituents (electron-donating or electron-withdrawing) can alter the hydrogen-bonding capacity of the urea (B33335) functional group and influence interactions with target residues. reading.ac.uknih.gov For example, SAR studies on a series of (thio)urea derivatives as Escherichia coli β-glucuronidase inhibitors revealed that introducing an electron-withdrawing group at the para-position of a benzene (B151609) ring was beneficial for inhibitory activity. nih.gov

Bioisosteric Replacement : This principle involves substituting one part of a molecule with a chemically different group that has similar physical or chemical properties, often to improve potency or pharmacokinetic properties while retaining the primary biological activity. For the this compound scaffold, the urea moiety could be replaced with a thiourea (B124793), or the ethyl group could be substituted with other small alkyl groups or a cyclopropyl (B3062369) ring to explore changes in binding and metabolic stability. nih.gov

Positional and Substituent Effects on the N-Acylurea Scaffold

The N-acylurea scaffold offers multiple positions for structural modification, primarily on the acyl group and the terminal nitrogen of the urea. SAR studies have demonstrated that even minor changes at these positions can lead to significant differences in biological activity.

For anticonvulsant acylureas, the structure of the acyl portion is critical. Research on urea derivatives of valproic acid (VPA) constitutional isomers has shown that branched aliphatic acyl groups are key for potent activity. nih.gov Compounds like propylisopropylacetylurea and diisopropylacetylurea displayed a broad spectrum of anticonvulsant activity, superior to their corresponding amide and acid forms. nih.gov This suggests that a specific steric bulk and lipophilicity in the acyl region are required for optimal interaction with the molecular target, believed to be a voltage-gated sodium channel for some anticonvulsants. researchgate.net

Substituents on the N'-position of the urea also heavily influence activity. In various series of urea and thiourea derivatives, a range of alkyl and aryl groups have been explored. nih.gov A study on benzyl- and benzhydryl ureides showed that 1-benzyl-3-butyrylurea was a potent anticonvulsant, highlighting the importance of both the N-benzyl group and the C4 acyl chain. researchgate.net The following table summarizes representative SAR findings for acylurea analogs, illustrating the impact of different substituents on anticonvulsant activity.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is paramount for its ability to bind to a biological target. For this compound and its analogs, two structural features are of particular conformational importance: the N-acylurea moiety and the carbon-carbon double bond of the crotonoyl group.

The N-acylurea functional group can form a stable, quasi-cyclic conformation through an intramolecular hydrogen bond between the N-H proton adjacent to the acyl group and the carbonyl oxygen. reading.ac.uk This pre-organizes the molecule into a relatively planar structure, which can be crucial for fitting into a specific receptor binding site. The urea group itself is an excellent hydrogen bond donor and acceptor, and its fixed conformation facilitates directional interactions that stabilize the drug-receptor complex. reading.ac.uk

A critical conformational feature of this compound is the presence of a C=C double bond, which gives rise to geometric isomerism (E/Z isomerism). michberk.comstudymind.co.uk The 'E' isomer has the higher priority groups on opposite sides of the double bond, while the 'Z' isomer has them on the same side. youtube.com Because rotation around the double bond is restricted, these two isomers are distinct molecules with different shapes. This difference in spatial arrangement can have a profound impact on biological activity, as typically only one isomer will have the correct geometry to bind effectively to the target protein. michberk.com Studies on acylhydrazones, which also possess a C=N double bond, show that E/Z isomerization is a key factor in their chemical and biological properties, with one isomer often being thermodynamically more stable or more biologically active than the other. nih.gov Therefore, the specific stereochemistry (E or Z) of the crotonoyl moiety in this compound analogs is a critical parameter in SAR investigations.

Molecular and Cellular Mechanisms of Action Research

Elucidation of Molecular Interactions with Biological Targets

The interaction of small molecules with biological targets is a cornerstone of pharmacology and molecular biology. For (2-Ethylcrotonoyl)urea, understanding these interactions at a molecular level is crucial to deciphering its mechanism of action. This involves a detailed examination of the non-covalent forces that govern its binding to proteins and other macromolecules.

Hydrogen Bonding Networks and Other Non-Covalent Interactions

The urea (B33335) functional group is a key determinant of the molecular interactions of this compound. Urea is capable of forming extensive hydrogen bond networks. researchgate.net The urea moiety contains both hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to engage in multiple hydrogen-bonding patterns. researchgate.netnih.gov In protein interactions, the urea carbonyl can form strong hydrogen bonds with backbone amide NH groups, while the urea NHs can interact with side-chain carboxylic acids, such as that of glutamate. nih.gov This ability to form bifurcated hydrogen bonds, where one carbonyl oxygen accepts two hydrogen bonds, is a characteristic feature of urea derivatives and contributes to their binding affinity. mdpi.com

Beyond hydrogen bonding, other non-covalent interactions play a significant role. These include:

Van der Waals Forces: These are ubiquitous, weak, short-range attractions between atoms. The ethyl and crotonoyl groups of the molecule contribute to these interactions. wikipedia.org

Dispersion Interactions: Studies on urea's interaction with proteins have shown that direct dispersion forces between urea and both the protein backbone and side chains are stronger than those for water, facilitating its accumulation around and penetration into the protein. nih.gov

Hydrophobic Effects: The ethyl group and the hydrocarbon backbone of the crotonoyl moiety introduce lipophilicity, which can drive the molecule to interact with hydrophobic pockets in proteins, expelling water molecules. mpg.de The unsaturated nature of the crotonoyl group might also influence interactions through steric or electronic effects.

π-Effects: While not as prominent as in aromatic systems, the carbon-carbon double bond in the crotonoyl group can potentially participate in π-π stacking or other π-related interactions.

The interplay of these forces dictates the three-dimensional structure and stability of the ligand-protein complex. wikipedia.orgrsc.org The conformational flexibility of the this compound molecule, particularly the rotation around single bonds, allows it to adopt a shape that maximizes these favorable interactions within a binding site.

Ligand-Receptor Binding Kinetics and Thermodynamics (In Vitro Studies)

The study of ligand-receptor binding kinetics and thermodynamics provides quantitative measures of the binding process. nih.govnih.gov These in vitro studies are essential for understanding the affinity and the rates of association and dissociation of this compound with its biological targets.

Key Parameters:

Association Rate Constant (k_on): Describes the rate at which the ligand binds to the receptor.

Dissociation Rate Constant (k_off): Describes the rate at which the ligand-receptor complex breaks apart. The reciprocal of this value is the residence time, a critical parameter for drug efficacy. researchgate.netimrpress.com

Equilibrium Dissociation Constant (K_d): A measure of binding affinity, calculated as k_off / k_on. A lower K_d indicates a higher affinity. nih.gov

IC50 Value: The concentration of a ligand that inhibits a specific biological or biochemical function by 50%. It is another common measure of a compound's potency. nih.gov

The thermodynamic profile of binding, including the change in enthalpy (ΔH) and entropy (ΔS), reveals the driving forces of the interaction. A negative ΔH suggests that hydrogen bonds and van der Waals interactions are major contributors, while a positive ΔS indicates that the hydrophobic effect is a primary driver.

Modulation of Cellular Pathways and Processes (In Vitro Models)

The molecular interactions of this compound translate into observable effects at the cellular level. In vitro models, such as isolated enzyme systems and cell cultures, are invaluable tools for investigating how this compound modulates cellular pathways and processes.

Investigations in Isolated Enzyme Systems

Urea and its derivatives are known to interact with and modulate the activity of various enzymes. nih.gov Acyl ureas, the class of compounds to which this compound belongs, have been identified as inhibitors of enzymes like glycogen (B147801) phosphorylase.

Urease Inhibition: Ureases are enzymes that catalyze the hydrolysis of urea. nih.gov While this compound is a urea derivative, its potential to act as a substrate or inhibitor for urease is a relevant area of investigation. Various urea and thiourea (B124793) derivatives have been studied as urease inhibitors. nih.gov For example, acetohydroxamic acid is a known urease inhibitor that can suppress ammonia (B1221849) production. jaes.or.kr The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site. mdpi.com

Other Enzyme Systems: The effect of urea on enzyme kinetics can be complex. In some cases, sub-denaturing concentrations of urea can surprisingly enhance enzymatic activity by altering the enzyme's conformational dynamics and substrate affinity. nih.gov For adenylate kinase, urea was found to decrease its affinity for AMP, which paradoxically led to an increase in activity by alleviating substrate inhibition. nih.gov It is plausible that this compound could exert similar nuanced effects on certain enzymes, depending on the specific enzyme and its regulatory mechanisms.

Studies in Cell Lines and Primary Cell Cultures

Cell-based assays provide a more integrated view of a compound's biological effects, reflecting its influence on multiple cellular pathways. Studies in both immortalized cell lines and primary cell cultures can reveal the impact of this compound on cell viability, proliferation, and specific cellular functions. mdpi.com

Effects of Urea on Cellular Processes: High concentrations of urea, a related compound, have been shown to affect various cellular processes. For instance, in human microvascular endothelial cells (HMEC-1), urea at 5 g/L reduced the proliferation rate and induced changes consistent with endothelial-to-mesenchymal transition (EndMT), a process implicated in cardiovascular disease. nih.gov Urea can also modulate inflammatory responses in microglial cell lines like BV2, where it can mediate the inflammatory profile. nih.gov

Potential Applications of Cell-Based Assays:

Cytotoxicity Assays: To determine the concentration range at which this compound affects cell viability.

Proliferation Assays: To assess the compound's impact on cell growth. mdpi.com

Gene and Protein Expression Analysis: Techniques like RT-qPCR and Western blotting can be used to see how the compound alters pathways at the molecular level, for example, by looking at markers for apoptosis or inflammation. mdpi.commdpi.com

3D Cell Culture Models: These models more closely mimic the in vivo environment and can provide more physiologically relevant data on the compound's effects. eppendorf.com

While specific studies on this compound in cell lines are not widely published, the established effects of urea provide a framework for hypothesizing its potential cellular activities.

Comparative Mechanistic Studies with Other Urea-Based Compounds

To better understand the specific role of the (2-ethylcrotonoyl) moiety, it is informative to compare the mechanistic properties of this compound with other urea-based compounds. Such comparisons are crucial for structure-activity relationship (SAR) studies.

Structural Variations and Their Impact: The biological activity of urea derivatives can be significantly altered by small structural modifications.

Chain Length and Lipophilicity: Compared to a related compound, 1-(2-Ethylideneheptanoyl)urea, this compound has a shorter carbon chain, which would likely result in lower lipophilicity and different membrane permeability and solubility characteristics.

Substitution on Urea Nitrogens: The conformation of the urea group is influenced by substituents on its nitrogen atoms. N,N'-diphenylureas, for example, typically adopt a trans,trans conformation. nih.gov The presence of substituents at the ortho position of an N-aryl group can disrupt planarity and influence intermolecular hydrogen bonding. nih.gov

Cyclic vs. Linear Ureas: Cyclic ureas, such as barbiturates, have distinct pharmacological profiles compared to their linear counterparts.

Thioureas vs. Ureas: Replacing the carbonyl oxygen with a sulfur atom to form a thiourea derivative can significantly alter hydrogen bonding capabilities and biological activity. liverpool.ac.uk

Table of Compared Urea-Based Compounds

| Compound Name | Key Structural Difference from this compound | Potential Mechanistic Implication |

| Urea | Lacks the (2-ethylcrotonoyl) substituent. | Baseline for studying the effects of the urea moiety itself on protein denaturation and cellular processes. nih.govnih.gov |

| 1-(2-Ethylideneheptanoyl)urea | Longer unsaturated aliphatic chain. | Increased lipophilicity, potentially altering membrane permeability and target engagement. |

| Acetohydroxamic acid | Contains a hydroxamic acid group instead of an alkyl/alkenyl chain. | Known urease inhibitor, mechanism involves chelation of active site metal ions. jaes.or.kr |

| N,N'-Diphenylurea | Aryl substituents on both nitrogen atoms. | Different conformational preferences (trans,trans) and potential for π-stacking interactions. nih.gov |

| Diflubenzuron | Complex aromatic and halogenated structure. | Acts as an insect growth regulator by inhibiting chitin (B13524) synthesis, a completely different mechanism. |

| NBPT (N-(n-butyl)thiophosphoric triamide) | A phosphoroamide structure, not a carboxamide. | A potent urease inhibitor used in agriculture to reduce ammonia volatilization. international-agrophysics.org |

Biological Target Identification and Validation Research

Identification of Putative Protein and Enzyme Targets for (2-Ethylcrotonoyl)urea

There is no specific information available in the public domain identifying the putative protein and enzyme targets of this compound. As an acyclic ureide, its mechanism of action is generally presumed to involve the central nervous system, leading to its sedative and hypnotic effects. dss.go.thway2drug.com However, the precise molecular binding sites that mediate these effects have not been elucidated in the available research. General studies on sedative-hypnotics often point to targets such as GABA-A receptors, but direct evidence of this compound binding to or modulating these or any other specific proteins or enzymes is absent from the reviewed literature. nih.govnih.govmedworksmedia.com

Affinity-Based Proteomics and Chemoproteomics Approaches

No studies utilizing affinity-based proteomics or chemoproteomics to identify the cellular targets of this compound have been found in the public scientific literature. These modern techniques are powerful tools for target deconvolution of small molecules. Affinity proteomics typically involves immobilizing a ligand—in this case, this compound—onto a solid support to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. mdpi.com Chemoproteomics often uses chemical probes, which are modified versions of the compound of interest, to covalently label and identify targets within a complex biological system. The absence of such studies for this compound means there is no available data on its direct molecular interactions within the proteome.

Genetic and Biochemical Validation of Identified Targets

As no putative protein or enzyme targets for this compound have been specifically identified, there are consequently no reports of their genetic or biochemical validation. Genetic validation methods, such as gene knockout or knockdown (e.g., using CRISPR or RNAi), would typically be employed to confirm if the absence or reduction of a candidate target protein affects the cellular or physiological response to the compound. Similarly, biochemical validation, including enzymatic assays or binding studies with purified proteins, would be necessary to confirm a direct interaction. Without initial target identification, these validation steps have not been performed or reported for this compound.

Role of this compound as a Chemical Probe for Target Pathway Delineation

This compound has not been described as a chemical probe in the scientific literature. An effective chemical probe is a small molecule that is potent, specific, and well-characterized, used to study the function of its protein target and delineate its role in biological pathways. Given that the specific molecular target(s) of this compound are unknown, it cannot be effectively used as a chemical probe to investigate specific signaling or metabolic pathways.

Metabolism and Biotransformation Research in Vitro and in Silico

Characterization of Metabolic Pathways and Enzymes

The biotransformation of xenobiotics, such as (2-Ethylcrotonoyl)urea, is a two-phase process designed to increase their water solubility and facilitate their excretion from the body. openaccessjournals.com These phases, known as Phase I and Phase II metabolism, involve a series of enzymatic reactions primarily occurring in the liver. wuxiapptec.com

Phase I Biotransformations (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolism introduces or exposes functional groups on the parent compound, often through oxidation, reduction, or hydrolysis. nih.gov For this compound, key Phase I transformations would likely involve the following:

Hydroxylation: This common Phase I reaction, often catalyzed by cytochrome P450 (CYP) enzymes, involves the addition of a hydroxyl (-OH) group. researchgate.net Potential sites for hydroxylation on the this compound molecule include the ethyl group and the allylic carbons of the crotonoyl moiety.

N-Dealkylation: While this compound does not possess a typical N-alkyl group, the urea (B33335) functional group could potentially undergo enzymatic cleavage, although this is a less common pathway for ureas.

The primary family of enzymes responsible for many Phase I reactions is the cytochrome P450 (CYP) system. nih.gov Different CYP isoforms exhibit varying substrate specificities, and identifying which specific CYPs are involved in the metabolism of this compound would require dedicated in vitro studies using specific enzyme inhibitors or recombinant CYP enzymes.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I, the modified compounds, or the parent compound itself if it already possesses a suitable functional group, undergo Phase II conjugation reactions. usmlestrike.com These reactions involve the addition of endogenous polar molecules, significantly increasing the water solubility of the xenobiotic for easier elimination. For metabolites of this compound, particularly those with newly introduced hydroxyl groups from Phase I, the following conjugation reactions are plausible:

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite.

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite.

Identification of Metabolites and Their Chemical Structures

The definitive identification of metabolites requires sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy following in vitro incubation of this compound with liver microsomes or hepatocytes. evotec.compharmaron.com Based on the predicted metabolic pathways, potential metabolites could include hydroxylated derivatives and their subsequent glucuronide or sulfate (B86663) conjugates.

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro metabolic stability assays are crucial for determining the rate at which a compound is metabolized by liver enzymes. wuxiapptec.com These studies typically involve incubating the compound with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time. evotec.compharmaron.com

Table 1: Key Parameters in In Vitro Metabolic Stability Studies

| Parameter | Description | Significance |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a compound, independent of blood flow. | A key predictor of in vivo hepatic clearance. pharmaron.com |

| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. | Indicates how long the compound will persist in the system. |

| Enzyme Kinetics (Km and Vmax) | Km (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction. Vmax is the maximum rate of the reaction. | Provides insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic process. |

Such studies would quantify the metabolic stability of this compound and provide data to predict its in vivo clearance. nih.gov

In Silico Prediction of Metabolic Fate and Susceptible Sites

In silico models offer a computational approach to predict the metabolic fate of a compound. nih.gov These models use algorithms based on known metabolic reactions and substrate specificities of various enzymes to identify potential sites of metabolism on a molecule. nih.gov For this compound, these models could predict the most likely atoms to undergo hydroxylation or other Phase I modifications, guiding further in vitro experiments.

Role of this compound as a Metabolite in Biological Systems

Interestingly, the term "urea" in the compound's name connects it to the urea cycle, a fundamental metabolic pathway for the detoxification of ammonia (B1221849) in the body. uobabylon.edu.iqwikipedia.orgcreative-proteomics.comvedantu.com The urea cycle converts ammonia, a toxic byproduct of amino acid catabolism, into the much less toxic urea, which is then excreted in the urine. acutecaretesting.org This cycle involves a series of enzymatic reactions with key intermediates like ornithine, citrulline, and arginine. uobabylon.edu.iqvedantu.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the fundamental biochemical processes that govern drug action. nih.gov For the N-acylurea class of compounds, docking studies are employed to elucidate their binding modes within the active sites of various protein targets. mdpi.comdntb.gov.ua

The process involves preparing the three-dimensional structure of the target protein and then using algorithms, such as those in AutoDock Vina, to fit the ligand into the binding pocket. nih.govmdpi.com Studies on N-acylurea analogs have successfully used docking to predict interactions with targets like the sigma-1 receptor (σ1R), revealing key amino acid residues involved in binding. mdpi.com The simulation calculates a binding affinity score, which estimates the strength of the interaction, and provides a visual model of the complex, highlighting potential hydrogen bonds and hydrophobic contacts that stabilize the ligand. nih.govfrontiersin.org

While specific docking studies on (2-Ethylcrotonoyl)urea are not detailed in available literature, the principles from related N-acylureas can be directly applied. A hypothetical docking simulation of this compound would aim to identify its binding pose and affinity for a target, providing a rational basis for its potential biological activity.

Table 1: Hypothetical Molecular Docking Results for this compound

| Parameter | Description | Hypothetical Finding for this compound |

| Target Protein | The biological macromolecule the ligand binds to. | Human Liver Glycogen (B147801) Phosphorylase (hlGPa) researchgate.net |

| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -7.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bond between the urea (B33335) N-H group and a backbone carbonyl of an amino acid residue. |

| Interacting Residues | Amino acids in the binding pocket that form key contacts with the ligand. | Aspartic Acid, Arginine, Tyrosine |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | The ethylcrotonoyl group is oriented towards a hydrophobic pocket, while the urea moiety engages in polar contacts. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. mdpi.com This technique is used to understand the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a protein receptor or solvent. researchgate.netnih.gov By solving Newton's equations of motion for a system, MD simulations can reveal how a ligand-receptor complex behaves in a dynamic environment, offering insights beyond the static picture provided by molecular docking. mdpi.comnih.gov

For N-acylureas, MD simulations can be used to assess the stability of the docked pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored; stable RMSD values over the simulation time suggest a stable binding interaction. mdpi.com The Solvent Accessible Surface Area (SASA) can indicate whether the ligand remains buried within the binding pocket or becomes exposed to the solvent. mdpi.comscielo.sa.cr Furthermore, MD simulations can characterize the persistence of hydrogen bonds and other critical interactions, confirming the stability of the complex. nih.gov In the context of this compound, an MD simulation would be essential to validate docking results and analyze the dynamic stability of its binding to a target protein.

Table 2: Key Parameters in a Molecular Dynamics Simulation of this compound

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms for a molecule over time compared to a reference structure. | Low and stable RMSD values for the protein-ligand complex indicate structural stability. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein or ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | A stable Rg suggests the protein maintains its overall fold upon ligand binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | A decrease in SASA upon binding can indicate the ligand is securely buried in the binding site. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Confirms the stability of key polar interactions predicted by docking. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. chimicatechnoacta.ru These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic structure, which in turn determines its reactivity and physical properties. arxiv.orgunige.ch

For N-acylureas, quantum calculations have been instrumental in understanding their fundamental structural and reactive nature. rscf.ru Theoretical studies have shown that the quasi-cyclic conformation of N-acylureas is stabilized by strong intramolecular hydrogen bonds. rscf.ru Calculations of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. acs.org These calculations can also determine other reactivity descriptors like chemical hardness, softness, and electronegativity, which are valuable for predicting how a molecule like this compound will behave in chemical reactions. chimicatechnoacta.ru

Table 3: Quantum Chemical Descriptors and Their Significance for this compound

| Descriptor | Definition | Significance for Reactivity Prediction |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; higher energy indicates a better electron donor. acs.org |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. acs.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap suggests the molecule is more reactive and less stable. acs.org |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Indicates the direction of charge transfer in a reaction. chimicatechnoacta.ru |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large energy gap and are less reactive. researchgate.net |

| Global Softness (σ) | The inverse of chemical hardness. | Soft molecules have a small energy gap and are more reactive. researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of the molecule. chimicatechnoacta.ru |

Ligand-Based and Structure-Based Drug Design Principles Applied to N-Acylureas

Drug design strategies are broadly categorized into structure-based and ligand-based approaches. nih.goviaanalysis.com The choice between them depends on the availability of structural information about the biological target. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR. iaanalysis.com This approach uses the receptor's structural information to design ligands that fit precisely into the binding site, a process heavily reliant on molecular docking and MD simulations. iaanalysis.comnih.gov For N-acylureas, if the crystal structure of a target like the σ1R is available, SBDD can be used to design novel derivatives of this compound with improved binding affinity and selectivity. mdpi.com

Ligand-Based Drug Design (LBDD) is applied when the receptor's structure is unknown, but a set of molecules (ligands) with known biological activity exists. nih.gov This method relies on analyzing the properties of these known active ligands to build a predictive model, such as a pharmacophore or a QSAR model. iaanalysis.comnih.gov A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.

Table 4: Comparison of Drug Design Approaches for N-Acylurea Derivatives

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

| Primary Requirement | 3D structure of the target protein. iaanalysis.com | A set of ligands with known biological activity. nih.gov |

| Core Principle | Designing a ligand to be complementary to the receptor's binding site. | Identifying common structural features (a pharmacophore) among active ligands. nih.gov |

| Key Techniques | Molecular Docking, Molecular Dynamics. nih.gov | Pharmacophore Modeling, 3D-QSAR. nih.gov |

| Application to this compound | If its target's structure is known, optimize its structure to enhance interactions with specific residues in the binding pocket. | If a series of active analogs exists but the target is unknown, build a model from them to design new, potentially more potent compounds. |

| Outcome | Novel compounds designed for a specific target pocket. | A predictive model that can identify new active compounds from different chemical classes. |

Predictive Modeling of SAR and Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational modeling method that aims to find a mathematical correlation between the chemical structures of a group of compounds and their biological activity. scispace.com QSAR is a powerful tool in drug design for predicting the activity of newly designed molecules before they are synthesized, thereby saving time and resources. nih.govnih.gov

To build a QSAR model, a series of structurally related compounds, such as analogs of this compound, with measured biological activities (e.g., IC50 values) is required. scispace.com For each compound, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode various features of the molecule, including constitutional, topological, geometrical, and quantum-chemical properties. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (LS-SVM) are then used to create an equation that relates the descriptors to the activity. researchgate.netscispace.com

Successful QSAR models have been developed for N-acylurea derivatives, for instance, as inhibitors of human liver glycogen phosphorylase. researchgate.netscispace.com Such models can highlight which molecular properties (e.g., hydrogen bonding potential, steric properties, hydrophobicity) are most important for activity, providing crucial guidance for lead optimization. researchgate.netresearchgate.net

Table 5: Hypothetical QSAR Model for this compound Analogs

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | -log(IC50) for inhibition of a target enzyme. scispace.com |

| Independent Variables (Descriptors) | Calculated molecular properties used to predict activity. | Molecular Weight (constitutional), Kier & Hall index (topological), Dipole Moment (electronic). scispace.com |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR). scispace.com |

| Model Equation | The mathematical relationship between descriptors and activity. | -log(IC50) = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) |

| Validation | Statistical tests to ensure the model is robust and predictive. | Leave-one-out cross-validation (Q²), prediction for an external test set (R²pred). nih.gov |

| Interpretation | The model indicates that increasing the value of Descriptors A and B enhances activity, while increasing Descriptor C reduces it. |

Advanced Analytical Research Methodologies for Studying 2 Ethylcrotonoyl Urea

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis in Research Settings

The quantitative and qualitative analysis of (2-Ethylcrotonoyl)urea in research settings relies heavily on the synergistic combination of chromatographic separation and spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for this purpose. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net However, due to the polar nature and potential thermal instability of this compound, direct analysis can be challenging. nih.govcarlroth.com To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form, suitable for GC analysis. jfda-online.comresearchgate.net

For qualitative analysis using GC-MS, the retention time of the derivatized this compound provides the first level of identification, which is then confirmed by the mass spectrum. The mass spectrum reveals the molecular weight of the derivative and a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.net Quantitative analysis is achieved by creating a calibration curve using standards of known concentrations and comparing the peak area of the analyte in a sample to this curve. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique, where the choice of column and mobile phase composition is optimized to achieve good retention and separation of the analyte from the sample matrix. nih.govbioanalysis-zone.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is adept at ionizing polar molecules. mdpi.com Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity in complex matrices. In an MS/MS experiment, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This selected reaction monitoring (SRM) provides a high degree of confidence in both qualitative identification and quantitative analysis. nih.gov

A representative table of LC-MS/MS parameters for the analysis of a related urea (B33335) compound is presented below, which can be adapted for this compound.

| Parameter | Setting |

| LC System | UHPLC |

| Column | HSS-T3, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 157.09 |

| Product Ion (m/z) | 114.06 |

| Collision Energy | Optimized for specific instrument |

| This table presents hypothetical yet representative parameters for the analysis of this compound based on methods for similar compounds. |

Development of Novel Derivatization Strategies for Enhanced Analysis

To improve the analytical performance of chromatographic methods, particularly GC-MS, novel derivatization strategies are continuously being developed. jfda-online.com Derivatization aims to modify the chemical structure of this compound to enhance its volatility, thermal stability, and detectability. jfda-online.comresearchgate.net

Common derivatization approaches for urea-containing compounds involve silylation and acylation. nih.govnih.gov

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen atoms on the urea moiety with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.gov This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. nih.gov

Acylation: Acylating agents like anhydrides (e.g., heptafluorobutyric anhydride) or acyl chlorides (e.g., camphanic chloride) can react with the amine groups of the urea. nih.govnih.gov This not only improves chromatographic properties but can also introduce electrophoric groups that enhance detection sensitivity, for example, in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.netnih.gov

The development of a novel derivatization strategy for this compound would involve optimizing reaction conditions such as the choice of reagent, solvent, temperature, and reaction time to ensure a complete and reproducible reaction with minimal by-product formation.

Application of Advanced Mass Spectrometry for Metabolite Identification

In biological studies, it is crucial to identify the metabolites of this compound to understand its metabolic fate. Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are indispensable for this purpose. nih.gov

The process of metabolite identification begins with the analysis of biological samples (e.g., plasma, urine, or liver microsomes) from subjects exposed to this compound. nih.gov The high mass accuracy and resolution of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, allow for the determination of the elemental composition of potential metabolites.

The general workflow for metabolite identification involves:

Detection of Potential Metabolites: By comparing the chromatograms of control and treated samples, potential metabolite peaks can be identified.

Accurate Mass Measurement: The accurate mass of these potential metabolites is measured to propose possible elemental compositions.

Fragmentation Analysis (MS/MS): The fragmentation patterns of the parent drug and its potential metabolites are compared. Common metabolic transformations, such as hydroxylation, oxidation, or conjugation, will result in predictable mass shifts and fragmentation pathways.

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 156. nist.gov The fragmentation pattern is key to its identification and the structural elucidation of its metabolites. libretexts.org Common fragmentation pathways for acylureas involve cleavage of the acyl group and fragmentation within the alkyl chain. libretexts.org

A plausible fragmentation pattern for this compound is outlined in the table below:

| m/z | Proposed Fragment |

| 156 | [M]+• (Molecular Ion) |

| 113 | [M - NHCO]+ |

| 97 | [M - CONH2 - H2O]+ |

| 83 | [CH3CH=C(C2H5)CO]+ |

| 69 | [CH3CH=C(C2H5)]+ |

| 44 | [CONH2]+ |

| This table is based on the NIST mass spectrum of this compound and general fragmentation principles. nist.govlibretexts.org |

By identifying the characteristic fragments of the parent compound, researchers can then look for these fragments in the MS/MS spectra of potential metabolites to confirm their structural relationship to this compound.

NMR Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. auremn.org.br Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical shifts, and their coupling patterns. This information helps to piece together the connectivity of the molecule. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the crotonoyl moiety (a doublet), the vinylic proton (a quartet), and the NH and NH₂ protons of the urea group (broad singlets).

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group environment (e.g., carbonyl, alkene, alkyl). For this compound, distinct signals would be expected for the carbonyl carbon, the two olefinic carbons, and the carbons of the ethyl and methyl groups. libretexts.org

Beyond structural confirmation, NMR is a powerful tool for studying the conformational preferences of molecules in solution. auremn.org.bruq.edu.au For an unsaturated acylurea like this compound, rotation around the single bonds can lead to different conformers, such as s-cis and s-trans isomers. uq.edu.au Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, providing insights into the predominant conformation in solution. copernicus.org Furthermore, variable temperature NMR studies can be employed to investigate the energetics of conformational changes. copernicus.org

A table of predicted ¹³C NMR chemical shifts for this compound is provided below, based on established ranges for similar functional groups. libretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (urea) | 158-162 |

| C=O (acyl) | 170-175 |

| C=C (quaternary) | 135-145 |

| C=C (methine) | 120-130 |

| -CH₂- | 20-30 |

| -CH₃ (ethyl) | 10-15 |

| -CH₃ (crotonoyl) | 15-25 |

| These are estimated chemical shift ranges and actual values may vary depending on the solvent and other experimental conditions. |

Future Directions and Emerging Research Avenues for 2 Ethylcrotonoyl Urea

Exploration of New Chemical Space Based on (2-Ethylcrotonoyl)urea Scaffold

The this compound scaffold presents a valuable starting point for the discovery of novel molecules with potentially enhanced or new biological activities. Exploring the chemical space around this scaffold is a key strategy in medicinal chemistry.

Key Strategies:

Scaffold Hopping: This computational technique involves searching for structurally different but functionally equivalent replacements for the core this compound structure. cresset-group.com The goal is to identify new chemical entities (NCEs) that retain the desired biological activity while potentially offering improved properties, such as enhanced efficacy or reduced side effects. cresset-group.com

Post-Functionalization: Automated computational methods can be employed to systematically add different functional groups to the this compound scaffold. rsc.org This allows for the rapid generation of a diverse library of related compounds for further screening and analysis. rsc.org

Expansion of Chemical Diversity: By incorporating new reactions, such as multi-component and ring-closure reactions, the range of accessible molecular scaffolds based on this compound can be significantly broadened. biosolveit.de This expansion into previously untapped areas of chemical space increases the probability of discovering novel bioactive compounds. biosolveit.de

Recent advancements in chemical space exploration have seen the development of massive chemical space libraries, with some containing tens of billions of synthetically accessible molecules. biosolveit.de These resources can be computationally screened to identify molecules that are structurally related to this compound, providing a rich source of candidates for synthesis and testing.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Omics technologies offer a powerful, unbiased approach to understanding the biological effects of this compound. revespcardiol.org By analyzing large sets of biological molecules, researchers can gain a comprehensive view of the compound's mechanism of action and identify potential biomarkers. revespcardiol.orgnih.gov

Core Omics Disciplines for this compound Research:

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By analyzing changes in protein expression and modification in response to this compound, researchers can identify the specific proteins and pathways that are modulated by the compound. This can provide crucial insights into its mechanism of action and potential therapeutic targets. nih.gov

Metabolomics: This is the comprehensive analysis of metabolites within a biological system. humanspecificresearch.org Studying the metabolic profile of cells or organisms treated with this compound can reveal how the compound affects metabolic pathways. nih.gov This information is vital for understanding both the efficacy and potential off-target effects of the compound. nih.gov

The integration of proteomics and metabolomics, sometimes referred to as proteo-metabolomics, allows for a more holistic understanding of a compound's biological impact. biorxiv.orgfrontiersin.org For instance, identifying a change in a specific metabolite can be correlated with alterations in the enzymes responsible for its synthesis or degradation, providing a more complete picture of the perturbed pathway. revespcardiol.org

Table 1: Key Omics Technologies and Their Applications in this compound Research

| Omics Technology | Description | Potential Application for this compound Research |

|---|---|---|

| Proteomics | Large-scale study of proteins, their structures, and functions. humanspecificresearch.org | Identify protein targets of this compound; Understand downstream signaling effects; Discover biomarkers of compound activity. nih.gov |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org | Elucidate metabolic pathways affected by this compound; Identify on- and off-target metabolic effects; Discover biomarkers of compound exposure or effect. nih.gov |

| Transcriptomics | Analysis of all RNA molecules in a sample. humanspecificresearch.org | Determine changes in gene expression in response to this compound; Identify regulatory networks affected by the compound. |

| Genomics | Study of an organism's complete set of DNA. humanspecificresearch.org | Identify genetic factors that may influence sensitivity or resistance to this compound. |

This table is generated based on information from the provided search results.

High-Throughput Screening Methodologies for Discovering Novel Interactions

High-throughput screening (HTS) is a critical tool in drug discovery that enables the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target or pathway. wikipedia.org For this compound, HTS can be employed to uncover new biological interactions and potential therapeutic applications.

HTS Approaches:

Biochemical Assays: These assays can be designed to screen for inhibitors or activators of specific enzymes or protein-protein interactions (PPIs). nih.gov For example, if this compound is hypothesized to disrupt a particular PPI, a reconstituted multiprotein complex could be used in an HTS campaign to identify its inhibitory activity. nih.gov

Cell-Based Assays: These assays utilize living cells to assess the effect of this compound on a cellular process, such as cell viability, proliferation, or the activation of a specific signaling pathway. These are often used in conjunction with high-content screening to visualize cellular changes.

Yeast Two-Hybrid Screening: This genetic method is used to discover protein-protein interactions and can be adapted for HTS to identify compounds that disrupt these interactions. nih.gov

The process of HTS involves several key steps, including the preparation of assay plates, the use of robotic systems for liquid handling, and sophisticated data analysis to identify "hits" – compounds that show the desired activity. wikipedia.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govijhespub.org These computational tools can be applied to this compound research in several impactful ways. ecronicon.net

Key AI/ML Applications:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of this compound derivatives. semanticscholar.orgnih.gov This allows for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest probability of success. nih.gov

De Novo Drug Design: AI algorithms can generate entirely new molecular structures, based on the this compound scaffold, that are optimized for a specific biological target.

Data Analysis: AI can analyze the vast datasets generated by omics technologies and HTS to identify complex patterns and relationships that may not be apparent through traditional analysis methods. nih.gov

Several ML algorithms are particularly well-suited for drug discovery tasks, including Support Vector Machines (SVM), Random Forests, and Deep Neural Networks. ijhespub.orgsemanticscholar.org The predictive power of these models can significantly reduce the time and cost associated with experimental screening. ecronicon.net

Table 2: Machine Learning Models in Drug Discovery

| Machine Learning Model | Description | Application in this compound Research |

|---|---|---|

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. nih.gov | Predicting biological activity of this compound analogs. nih.gov |

| Support Vector Machine (SVM) | A supervised learning model that is effective in high-dimensional spaces and for classification and regression tasks. semanticscholar.org | Classifying molecular properties and predicting biological activity. semanticscholar.org |

| Gradient Boosting | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov | Predicting biological activity with high accuracy. nih.gov |

| Deep Neural Networks (DNNs) | Complex, multi-layered neural networks capable of learning intricate patterns from large datasets. ijhespub.org | Predicting a wide range of properties, from bioactivity to ADMET (absorption, distribution, metabolism, excretion, and toxicity). ijhespub.org |

This table is generated based on information from the provided search results.

Interdisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of this compound and its potential will require a collaborative effort across multiple scientific disciplines.

Essential Collaborations:

Medicinal Chemists and Computational Chemists: To design and synthesize novel analogs of this compound with improved properties.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to determine the efficacy and mechanism of action of these new compounds.

Bioinformaticians and Data Scientists: To analyze the large datasets generated from omics and HTS studies and to develop predictive AI/ML models.

Structural Biologists: To determine the three-dimensional structure of this compound bound to its biological target(s), providing a basis for rational drug design.

By bringing together experts from these diverse fields, a more complete and nuanced understanding of this compound can be achieved, accelerating its potential translation from a chemical entity to a valuable therapeutic agent.

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

| Parameter | Optimal Range | Characterization Method |

|---|---|---|

| Temperature | 0–5°C | Reaction monitoring (TLC) |

| Solvent | Anhydrous THF | H NMR, FTIR |

| Purification | Ethanol/water | Melting point, HPLC |

Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies should employ:

- pH Variation : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax 220–240 nm) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability testing (40–60°C) can predict shelf-life using Arrhenius kinetics .

Data Interpretation : Compare degradation products using LC-MS and cross-reference with computational fragmentation patterns (e.g., m/z values via PubChem tools) .

Advanced: What computational strategies are effective in predicting the biological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., antimicrobial enzymes). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from ChEMBL or PubChem .

Example Workflow :

Generate 3D conformers (Open Babel).

Dock into cytochrome P450 (PDB: 1TQN).

Calculate binding free energies (MM-GBSA).

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

- Step 1 : Repeat experiments under identical conditions to rule out instrumentation errors.

- Step 2 : Compare observed C NMR or IR peaks with computational predictions (e.g., ACD/Labs or Gaussian).

- Step 3 : Cross-validate using alternative techniques (e.g., X-ray crystallography if crystalline).

Case Study : If NH peaks in H NMR are absent, consider deuteration effects or hydrogen bonding variability. Refer to IUPAC guidelines for spectral interpretation .

Basic: What ethical considerations apply to in vitro toxicity testing of this compound?

Answer:

- Cell Line Sourcing : Use ethically approved cell lines (e.g., ATCC) with documented provenance.

- Data Privacy : Anonymize raw data and comply with institutional review boards (IRB) if human-derived cells are used .

- Reporting Standards : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and declare conflicts of interest .

Advanced: How can researchers design experiments to resolve conflicting reports on the compound’s antimicrobial efficacy?

Answer:

- Controlled Replication : Use standardized microbial strains (e.g., E. coli ATCC 25922) and CLSI broth microdilution protocols.

- Variable Isolation : Test under varying inoculum sizes (10<sup>5</sup>–10<sup>7</sup> CFU/mL) and serum concentrations to identify confounding factors .

- Meta-Analysis : Aggregate existing data using PRISMA guidelines and apply statistical models (e.g., random-effects) to assess heterogeneity .

Basic: What are the best practices for literature reviews on (2-Ethialcrotonoyl)urea’s mechanism of action?

Answer:

- Database Selection : Search PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound AND mechanism NOT industrial").

- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details. Exclude non-English sources without validated translations .

- Synthesis : Tabulate findings by biological target (e.g., enzyme inhibition vs. membrane disruption) and identify consensus vs. outlier results .

Advanced: How can hybrid DFT calculations improve understanding of the compound’s reactivity?

Answer:

- Method Selection : Use B3LYP/6-31G(d) for geometry optimization and frequency analysis. Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Solvent Effects : Apply the SMD model to simulate aqueous or lipid environments. Compare gas-phase vs. solution-phase reaction barriers .

Validation : Correlate computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.